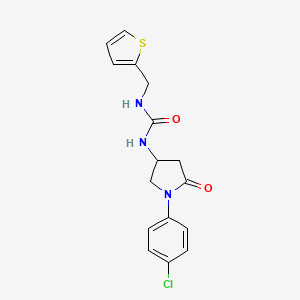

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c17-11-3-5-13(6-4-11)20-10-12(8-15(20)21)19-16(22)18-9-14-2-1-7-23-14/h1-7,12H,8-10H2,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWRQXBQHQDLRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound of considerable interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, a chlorophenyl group, and a thiophenemethyl urea moiety. Its molecular formula is with a molecular weight of approximately 335.81 g/mol. The unique arrangement of functional groups contributes to its diverse reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission.

- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties against specific strains of bacteria.

- Antitumor Activity : Related compounds have demonstrated antiproliferative effects in cancer cell lines.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Study 1: Antimicrobial Screening

A study conducted on various derivatives, including this compound, assessed their antibacterial properties against multiple bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, making it a candidate for further development as an antibacterial agent.

Study 2: Enzyme Inhibition

Docking studies were performed to evaluate the binding affinity of the compound to AChE. The findings revealed that the compound binds effectively to the active site of AChE, suggesting its potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea?

- Methodology :

- Step 1 : Formation of the pyrrolidin-5-one core via cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions (e.g., HCl or KOH in ethanol) .

- Step 2 : Urea linkage formation between the pyrrolidinone intermediate and thiophen-2-ylmethyl isocyanate. Reaction conditions typically involve anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Key Challenges : Side reactions during urea formation (e.g., competing thiourea derivatives) require strict temperature control and inert atmospheres .

Q. How is the structural identity of this compound validated?

- Analytical Techniques :

- NMR : - and -NMR to confirm substituent positions (e.g., 4-chlorophenyl at C1, thiophen-2-ylmethyl at urea nitrogen) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., CHClNOS) .

- X-ray Crystallography : For unambiguous confirmation, use SHELXL-2018 for structure refinement. Example: Similar urea derivatives show planar urea moieties and intermolecular H-bonding .

Q. What in vitro assays are recommended for initial biological activity screening?

- Target Selection : Prioritize enzyme inhibition (e.g., kinases, proteases) or receptor modulation (e.g., GPCRs) based on structural analogs. For example:

- α7 Nicotinic Acetylcholine Receptors : Electrophysiology assays (e.g., Xenopus oocyte models) to assess agonist/antagonist activity .

- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina to model binding to α7 nAChRs or IMP dehydrogenase (critical for antiparasitic activity) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .

- Enzyme Kinetics : Measure IC values under varying substrate concentrations to determine inhibition mode (competitive/non-competitive) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Strategy :

- Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl (methyl, cyclopropyl), or heteroaromatic (pyridyl, furyl) substitutions on the phenyl or thiophene groups .

- Key Findings :

| Substituent Position | Biological Activity (IC, µM) | LogP |

|---|---|---|

| 4-Cl (Parent) | 2.5 (α7 nAChR) | 3.1 |

| 3-F | 1.8 (Improved solubility) | 2.9 |

| 2-Methylthiophene | 4.2 (Reduced potency) | 3.5 |

- Conclusion : Electron-withdrawing groups (e.g., Cl, F) at the 4-position enhance target affinity, while bulky substituents reduce membrane permeability .

Q. How should conflicting biological data (e.g., varying IC values across studies) be resolved?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer conditions (pH, divalent cations) .

- Compound Stability : Degradation in DMSO stock solutions over time; validate via HPLC before assays .

- Resolution :

- Orthogonal Assays : Confirm activity using fluorescence polarization (binding) and functional assays (e.g., calcium flux) .

- Structural Analysis : Compare crystal structures of compound-target complexes to identify binding mode discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.